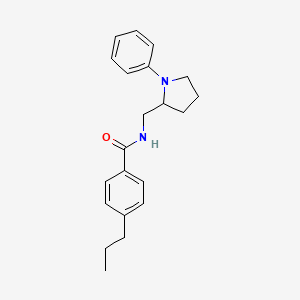

6-cyclobutyl-N-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-cyclobutyl-N-methylpyrimidin-4-amine is a derivative of 2-aminopyrimidine, which is a core structure in many biologically active compounds and potential non-natural nucleobase analogues. The research on such derivatives is significant due to their potential applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, including those substituted at the 6-position, can be achieved through a single-step reaction. This process involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3. A microwave-assisted method without the requirement of solvent has been reported to be effective for this synthesis .

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives can be characterized by strong nucleobase-pairing properties. For instance, a 6-phenyl-2-aminopyrimidinone has been shown to form a strong nucleobase-pair with cytosine, involving three hydrogen bonds, which is as strong as the natural guanine:cytosine (G:C) pair . This indicates that the molecular structure of these derivatives is conducive to forming stable interactions with natural nucleobases.

Chemical Reactions Analysis

The reactivity of 2-aminopyrimidine derivatives can be explored through various substitutions at the 6-position. For example, the reaction of 4-amino-2,6-dichloro-5-nitropyrimidine with different amines has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the fragmentation of 4-aryloxy-6-methylpyrimidin-2-amines under positive electrospray ionization has been reported, indicating a decomposition pathway of the heterocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives can be investigated using experimental techniques such as FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT. These studies can reveal the coherence between theoretical and experimental values, including vibrational modes and geometrical parameters. The molecular stability, charge distribution, and electronic properties such as HOMO-LUMO gaps, dipole moment, and polarizability can also be determined. These properties are crucial for understanding the compound's potential as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Cascade Synthesis of Highly Functionalized Pyrimidinylpyrrolidines : A study demonstrates the atom-economic synthesis of highly functionalized pyrimidinylpyrrolidines, showcasing the utility of pyrimidine derivatives in creating complex heterocyclic structures through cascade reactions (Elghareeb et al., 2011).

- Crystal and Molecular Structures : Investigations into the crystal and molecular structures of substituted pyrimidines reveal conformational characteristics and hydrogen-bonding interactions, confirming computational predictions and highlighting their significance in drug design and material science (Odell et al., 2007).

Heterocyclic Synthesis

- Synthesis of Heterocycles with Rigid Azabicyclohexane Moiety : Research on nitropolychlorobutadienes as building blocks for amination and heterocyclization products underscores the role of pyrimidine derivatives in developing novel heterocycles with potential biological activities (Zapol’skii et al., 2012).

- Carbonylative Cyclization of Amines : A study presents a palladium-catalyzed γ-C(sp3)-H carbonylation of N-(2-pyridyl)sulfonyl-protected amines, including those derived from amino acids and peptides, demonstrating the versatility of pyrimidine derivatives in complex molecule synthesis (Hernando et al., 2016).

Biological Activity

- Antihypertensive Activity : Derivatives of pyrido[2,3-d]pyrimidin-7-amine, a related compound, have been evaluated for antihypertensive activity, showing potential for therapeutic applications in hypertension management (Bennett et al., 1981).

- Antiviral and Antimicrobial Activities : Another study on 2-aminopyrimidine derivatives highlights their preparation and evaluation for antitrypanosomal and antiplasmodial activities, suggesting the utility of pyrimidine scaffolds in developing new treatments for infectious diseases (Hoffelner et al., 2020).

Propiedades

IUPAC Name |

6-cyclobutyl-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-10-9-5-8(11-6-12-9)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIHPJPEEUOZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)

![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)

![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)

![N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2547889.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)

![N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2547900.png)